molecular formula C7H4BrClN2O2S B2982375 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2231234-27-6

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B2982375
CAS No.: 2231234-27-6
M. Wt: 295.54
InChI Key: QPXBQFIIVNZTTR-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 6 and a sulfonyl chloride group at position 3. The molecular formula is inferred as C₇H₄BrClN₂O₂S, with a calculated molecular weight of ~295.54 g/mol. The sulfonyl chloride moiety renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or agrochemical applications . The bromine substituent at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating further functionalization .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXBQFIIVNZTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231234-27-6
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Preparation Methods

The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperature and solvent conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with a brominated pyrrolo[3,2-b]pyridine core and a sulfonyl chloride functional group. The uniqueness of this compound lies in its specific combination of bromination and sulfonyl chloride functionality, which significantly influences its reactivity and potential therapeutic applications.

Physicochemical Properties

This compound has a molecular formula of C7H5BrClN2O2S and a molecular weight of 295.54 g/mol.

Applications

  • Medicinal Chemistry As a precursor for synthesizing FGFR inhibitors and other bioactive compounds. Derivatives of pyrrolo[3,2-b]pyridine compounds exhibit biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making this class of compounds promising for cancer therapy. Specifically, compounds derived from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Chemical Research Used in studies aimed at exploring interaction mechanisms indicate that compounds derived from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can effectively inhibit FGFR signaling pathways. This inhibition is crucial for preventing tumor growth and metastasis in various cancer types. Furthermore, these compounds have shown synergistic effects when combined with other chemotherapeutic agents.
  • It may inhibit specific kinases involved in cell signaling pathways, leading to effects like reduced cell proliferation and induced apoptosis in cancer cells. This action is facilitated by the compound's ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules due to its reactive functional groups.
  • This compound also has applications such as OLEDs, sensors, and bio-imaging.

Structural Analogues

Several compounds share structural similarities with 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamideContains a pyrrolo structure without bromineExhibits different biological activity profiles
6-Chloro-1H-pyrrolo[3,2-b]pyridineChlorine atom instead of bromineMay have different reactivity and biological effects
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at a different positionAlters pharmacological properties
Pyridine-3-sulfonamideSimple pyridine structureLacks the complex pyrrole system

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Fluoride

  • CAS : EN300-5421768 | Molecular Formula : C₇H₄BrFN₂O₂S | Molecular Weight : 279.09
  • Key Differences : Replacing chlorine with fluorine in the sulfonyl group increases stability, making it suitable for click chemistry or prolonged storage. The lower molecular weight (279.09 vs. ~295.54) reflects reduced halogen mass .

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 944937-53-5)

  • Molecular Formula : C₇H₄BrFN₂ | Molecular Weight : 223.02
  • Key Differences : Lacks the sulfonyl chloride group, reducing electrophilicity. Bromine and fluorine substituents may enhance electronic effects for cross-coupling but limit derivatization versatility .

6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-31-3)

  • Molecular Formula : C₇H₄BrClN₂ | Molecular Weight : 231.48
  • Key Differences : Chlorine at position 3 (on the ring) instead of the sulfonyl chloride group reduces reactivity toward nucleophiles. Primarily used as a coupling partner rather than a sulfonylation agent .

Sulfonyl Chloride Derivatives with Different Cores

6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride (CAS: 2827057-08-7)

  • Molecular Formula : C₈H₅BrClF₂N₂O₂S | Molecular Weight : 266.65
  • Key Differences : The difluoromethyl group introduces strong electron-withdrawing effects, lowering pKa (~7.83 vs. unmeasured for the target compound) and altering reactivity in substitution reactions. Lower density (1.669 g/cm³) suggests structural differences .

Thieno[2,3-b]pyridine-3-sulfonyl Chloride, 6-Chloro (CAS: 2827057-03-2)

  • Molecular Formula: C₇H₃Cl₂NO₂S₂ | Molecular Weight: 268.14
  • Key Differences: Replacing the pyrrolo nitrogen with sulfur in the thieno core significantly increases acidity (pKa ≈ -5.22) and density (1.731 g/cm³), highlighting heteroatom influence on electronic properties .

Functional Group Variants

Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate (CAS: 1142192-22-0)

  • Molecular Formula: C₉H₇BrClNO₂ | Molecular Weight: 276.51
  • Key Differences : The ester group renders it less reactive than sulfonyl chlorides, favoring applications in polymerization or as a Michael acceptor .

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)

  • Molecular Formula : C₈H₅BrN₂O₂ | Molecular Weight : 249.05
  • Key Differences : The carboxylic acid group enables deprotonation under basic conditions, contrasting with the sulfonyl chloride’s electrophilic reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Density (g/cm³) Reactivity Notes
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride - C₇H₄BrClN₂O₂S ~295.54 Br (C6), SO₂Cl (C3) N/A N/A High reactivity for nucleophilic substitution
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride EN300-5421768 C₇H₄BrFN₂O₂S 279.09 Br (C6), SO₂F (C3) N/A N/A Enhanced stability for click chemistry
Thieno[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro 2827057-03-2 C₇H₃Cl₂NO₂S₂ 268.14 Cl (C6), SO₂Cl (C3), thieno -5.22 1.731 Strong acidity due to sulfur heterocycle
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride 2827057-08-7 C₈H₅BrClF₂N₂O₂S 266.65 Br (C6), CF₂H, SO₂Cl (C3) 7.83 1.669 Electron-withdrawing groups modulate reactivity

Biological Activity

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H5BrN2O2SC_7H_5BrN_2O_2S and a molecular weight of 249.09 g/mol. Its structure features a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position, which are key to its reactivity and biological interactions. The SMILES notation for the compound is O=S(=O)(Cl)C1=CNC2=NC(Br)=CC=C12 .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the primary biological activities of this compound is its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell proliferation, differentiation, and survival. The compound acts as a hinge binder, forming hydrogen bonds with residues in the hinge region of FGFRs, which leads to reduced proliferation of cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Covalent Bond Formation
The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on proteins or other biomolecules. This property is essential for its inhibitory effects on specific kinases involved in cellular signaling pathways, contributing to reduced cell proliferation and induced apoptosis in cancer cells .

Anticancer Activity

The compound has shown promising results in various in vitro studies against different cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.15FGFR inhibition
MCF-70.18FGFR inhibition
HeLa0.12Tubulin polymerization inhibition

These results indicate that this compound exhibits potent anticancer activity through multiple mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Although specific data on this compound's antimicrobial efficacy is limited, related derivatives have demonstrated significant activity against various pathogens.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus4.5Bactericidal
Escherichia coli8.0Bactericidal
Candida albicans16.0Fungicidal

These findings suggest that derivatives of this compound may also contribute to antimicrobial strategies .

Case Study 1: Breast Cancer Treatment

In a study evaluating the effects of this compound on breast cancer cell lines, researchers found that treatment led to significant reductions in cell viability and induced apoptosis through FGFR inhibition. The study highlighted the potential use of this compound as a therapeutic agent in targeted cancer therapies.

Case Study 2: Drug Design

Another research effort focused on structure-based drug design utilizing this compound as a lead structure for developing more potent FGFR inhibitors. Modifications to the sulfonyl chloride group were explored to enhance selectivity and reduce off-target effects, demonstrating the compound's utility in drug discovery processes .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and its derivatives?

The compound can be synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves bromination at the 6-position followed by sulfonylation at the 3-position. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O at 105°C has been employed for analogous compounds . Sulfonyl chloride introduction may involve chlorosulfonation under controlled conditions, though specific protocols for this compound require optimization .

Q. How should researchers purify and characterize this compound?

Purification typically involves silica gel flash column chromatography with solvent gradients (e.g., dichloromethane/ethyl acetate, 90:10) . Characterization relies on ¹H NMR (DMSO-d₆) for regiochemical confirmation: key signals include aromatic protons (δ 8.7–8.9 ppm for pyrrolo[2,3-b]pyridine core) and sulfonyl chloride-related shifts. Mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and purity (>95%) .

Q. What safety precautions are necessary when handling sulfonyl chloride derivatives?

Pyridine-3-sulfonyl chloride analogs require stringent safety measures due to their reactivity and potential toxicity. Use personal protective equipment (PPE), including gloves and eye protection, and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis. Consult safety data sheets (SDS) for pyridine-sulfonyl chlorides, which highlight risks of skin corrosion and respiratory irritation .

Advanced Research Questions

Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence reactivity in cross-coupling reactions?

The bromine at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric and electronic effects from the sulfonyl chloride group at the 3-position may reduce reaction yields. For example, electron-deficient boronic acids (e.g., 4-CF₃-phenyl) show higher coupling efficiency (87% yield) compared to electron-rich analogs (e.g., 4-methoxyphenyl, 94% yield) due to enhanced electrophilicity at the palladium center . Optimize catalyst loading (e.g., 5 mol% Pd) and base (K₂CO₃ vs. Cs₂CO₃) to mitigate deactivation by the sulfonyl group.

Q. What strategies address regioselectivity challenges during functionalization?

Regioselectivity in nitration or halogenation is influenced by the directing effects of existing substituents. For example, nitration of 1-methyl-1H-pyrrolo[2,3-b]pyridine occurs preferentially at the 3-position due to electron-donating effects of the methyl group . Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., tosyl) may block undesired positions .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 74% for p-tolyl vs. 94% for 4-methoxyphenyl in Suzuki couplings ) may arise from variations in boronic acid nucleophilicity or side reactions (e.g., proto-deboronation). Systematic screening of reaction parameters (temperature, solvent polarity, and catalyst precursor) is essential. Use design of experiments (DoE) to identify critical factors and validate reproducibility.

Methodological Insights

Q. What analytical techniques are critical for assessing sulfonyl chloride stability?

Monitor hydrolysis via ¹H NMR (appearance of –SO₃H protons) or FT-IR (loss of S=O stretching at ~1370 cm⁻¹). Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) provide degradation kinetics .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibitors derived from this scaffold?

Replace the sulfonyl chloride with sulfonamides or esters to modulate electronic and steric properties. For example, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have shown kinase inhibitory activity . Use enzymatic assays (e.g., IC₅₀ determination) and X-ray crystallography to correlate substituent effects with binding affinity .

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